

ARP 100 inhibitor validation studies

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Compound Focus: Arp-100

CAS No.: 704888-90-4

Cat. No.: S519372

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ARP-100 Profile and Validation Data

Property	Description and Values
	<p> Primary Target & Selectivity MMP-2 (Gelatinase A) [1] [2] • IC₅₀ = 12 nM [1] [2] [3] • Selectivity over other MMPs: MMP-9 (IC₅₀ = 0.2 μM), MMP-3 (IC₅₀ = 4.5 μM), MMP-1 & MMP-7 (IC₅₀ >50 μM) [1] [2] Mechanism of Action Interacts with the S1' pocket of MMP-2. Features a zinc-binding hydroxamate group and a biphenyl moiety that confers selectivity [1] [4]. Key Experimental Outcomes • Anti-invasive: Significantly reduces invasive elongations in HT1080 fibrosarcoma cells [1] [2]. • Pro-hypertrophic: Enhances hypertrophic growth in isolated rat cardiomyocytes [5]. • Anti-angiogenic & Migration Inhibition: Reduces migration and VEGF in retinoblastoma and lung cancer models [6] [3]. Handling & Solubility • CAS Number: 704888-90-4 [1] [2] • Molecular Weight: 364.42 g/mol [1] [2] • Solubility: Soluble to 100 mM in DMSO [2]. Stock solutions are typically prepared in DMSO and stored at -20°C to -80°C [1] [2]. </p>

Representative Experimental Protocols

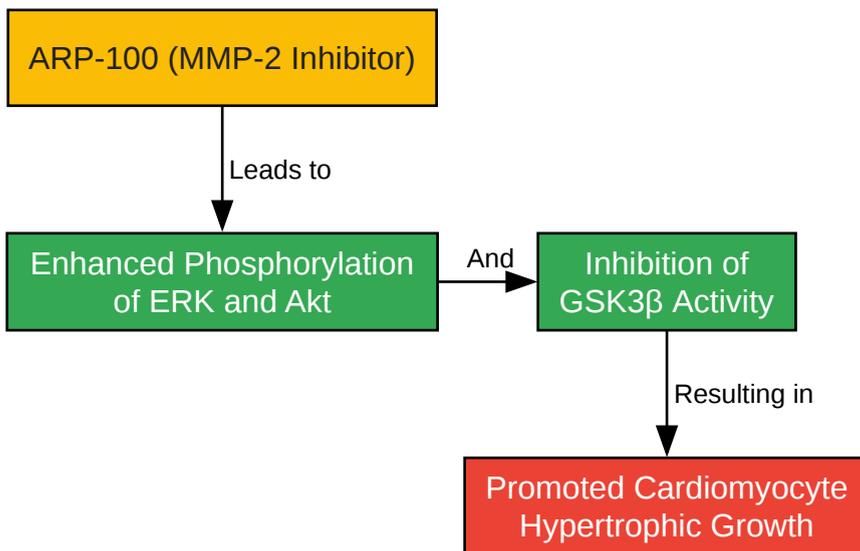
Researchers have validated **ARP-100's** activity using standardized cellular and molecular biology techniques. Here are detailed methodologies for key experiments:

- **Cellular Viability and Migration (Wound Healing) Assay [3]**
 - **Cell Culture:** Use relevant cell lines (e.g., Y79 or Weri-1 retinoblastoma cells). Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum.
 - **Inhibitor Treatment:** Plate cells and allow to adhere. Treat with **ARP-100** at a specified concentration (e.g., **5 μ M**) in serum-free medium.
 - **Wound Creation:** Scratch the cell monolayer with a sterile pipette tip. Wash to remove detached cells.
 - **Imaging and Analysis:** Capture images at the scratch site immediately (0 hours) and after incubation (e.g., 24 hours). Quantify migration by measuring the change in the wound area over time.
- **Boyden Chamber (Invasion) Assay [3]**
 - **Chamber Preparation:** Coat the membrane of the upper chamber of a transwell insert with **Matrigel** to simulate the extracellular matrix.
 - **Cell Seeding and Treatment:** Seed serum-starved cells into the upper chamber in serum-free medium containing **ARP-100**. Place complete growth medium (chemoattractant) in the lower chamber.
 - **Incubation and Fixation:** Incubate for 24-48 hours to allow invasive cells to migrate through the Matrigel and membrane.
 - **Staining and Counting:** Remove non-invading cells from the upper surface. Fix and stain cells on the lower membrane. Count the stained cells under a microscope to quantify invasion.
- **Gelatin Zymography for MMP-2 Activity [6]**
 - **Sample Preparation:** Collect conditioned medium from treated cells. Use a protein assay to ensure equal loading.
 - **Electrophoresis:** Load samples onto a SDS-polyacrylamide gel co-polymerized with **gelatin** (1 mg/mL) as the substrate.
 - **Renaturation and Development:** After electrophoresis, wash the gel in 2.5% **Triton X-100** to remove SDS. Incubate in activity buffer (e.g., Tris-CaCl₂ buffer, pH 7.6) at **37°C overnight**.
 - **Staining and Visualization:** Stain the gel with **Coomassie Brilliant Blue**. MMP-2 activity appears as clear bands of proteolysis (lysis) against a blue background.
- **Analysis of Signaling Pathways (Western Blot) [5]**
 - **Cell Lysis:** Lyse treated cells (e.g., cardiomyocytes) in RIPA buffer containing protease and phosphatase inhibitors.
 - **Protein Separation and Transfer:** Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

- **Antibody Incubation:** Block membrane and incubate with primary antibodies against targets of interest (e.g., **p-ERK**, **p-AKT**, **p-GSK3 β**). Re-probe for a loading control like vinculin or GAPDH.
- **Detection:** Use horseradish peroxidase-conjugated secondary antibodies and an ECL detection system to visualize protein bands.

ARP-100 in Action: Signaling Pathway

In cardiac hypertrophy research, **ARP-100** has been instrumental in uncovering MMP-2's role in intracellular signaling. The diagram below illustrates the experimental findings.



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This model is based on experiments where **ARP-100** treatment of rat ventricular cardiomyocytes led to increased phosphorylation of ERK and Akt, inhibited GSK3 β activity, and promoted hypertrophic growth. These effects were blocked by specific pathway inhibitors PD98059 (MEK/ERK) and LY290042 (PI3K/Akt), confirming the pathway's role [5].

Key Insights for Researchers

- **Established Research Tool:** **ARP-100** is a validated, cell-permeable tool for selectively probing MMP-2 function *in vitro*. Its effects are concentration-dependent, with working concentrations typically in the **low micromolar range** (e.g., 5-50 μ M) [7] [3].

- **Critical Selectivity Consideration:** While highly selective for MMP-2 over several other MMPs, note that it does inhibit MMP-9 at higher concentrations (IC₅₀ 200 nM) [1]. Always include appropriate controls to confirm that observed effects are due to MMP-2 inhibition specifically.
- **Performance vs. Alternatives:** **ARP-100** shows potent MMP-2 inhibition. One study comparing it to newer macrocyclic compounds found **ARP-100** effectively inhibited MMP activity but was less potent in impairing breast cancer cell migration in 3D models compared to the new compounds [7].

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